molecular formula C5H8N6 B1491260 1-(2-azidoethyl)-1H-pyrazol-5-amine CAS No. 2089562-57-0

1-(2-azidoethyl)-1H-pyrazol-5-amine

Cat. No.: B1491260
CAS No.: 2089562-57-0
M. Wt: 152.16 g/mol
InChI Key: XSAOOAYLUWFOLT-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-1H-pyrazol-5-amine is a chemical compound intended for research and development use exclusively. It is strictly not for diagnostic, therapeutic, or any personal use. The integration of an azidoethyl group onto the pyrazole core makes this compound a valuable synthetic intermediate and building block in organic and medicinal chemistry. The azide moiety is particularly useful in Click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and selective formation of triazole linkages with various alkyne-containing molecules. This property is essential for constructing more complex molecular architectures, which can be applied in areas like chemical biology for probe development, drug discovery for creating potential pharmacologically active molecules, and materials science. Researchers can utilize this amine-functionalized pyrazole to synthesize novel compounds, such as pyrazolopyridones or other fused heterocyclic systems, which are common scaffolds in the search for new bioactive agents . While specific bioactivity data for this compound is not currently available, structural analogs within the pyrazol-5-amine class have demonstrated significant biological properties. Recent studies on novel 1-methyl-1H-pyrazol-5-amine derivatives incorporating disulfide moieties have shown promising antimicrobial activity, acting by inducing oxidative damage in pathogens . This suggests that the pyrazol-5-amine core is a privileged structure in agrochemical and pharmaceutical research. As a standard handling procedure, researchers should refer to the Safety Data Sheet (SDS) prior to use. General precautions include avoiding contact with eyes and skin, not breathing dust, and using adequate ventilation. Personal protective equipment, such as gloves and eye protection, is recommended .

Properties

IUPAC Name

2-(2-azidoethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N6/c6-5-1-2-9-11(5)4-3-8-10-7/h1-2H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAOOAYLUWFOLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CCN=[N+]=[N-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(2-azidoethyl)-1H-pyrazol-5-amine and related pyrazol-5-amine derivatives:

Compound Name Substituents at Position 1 Key Features/Applications Reference(s)
This compound 2-azidoethyl (-CH2CH2N3) Reactive azide for click chemistry; potential precursor for triazole-linked conjugates.
3-Methyl-1-phenyl-1H-pyrazol-5-amine Phenyl (-C6H5) Used as a building block for kinase inhibitors and azo dyes; lacks azide reactivity.
1-Ethyl-1H-pyrazol-5-amine Ethyl (-CH2CH3) Simple alkyl substitution; employed in agrochemical and pharmaceutical intermediates.
1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine Thiophen-2-ylmethyl (-CH2C4H3S) Thiophene moiety enhances aromatic interactions; used in antibacterial/anticancer studies.
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine 4-Fluorophenyl, pyridin-4-yl Regioisomerism alters kinase inhibition profiles (e.g., switches from p38α to cancer kinases).

Key Findings from Comparative Analysis

Reactivity and Synthetic Utility: The azidoethyl group in this compound enables modular conjugation via CuAAC, a feature absent in ethyl- or phenyl-substituted analogues . This makes it valuable for targeted drug delivery or bioconjugation, unlike 3-Methyl-1-phenyl-1H-pyrazol-5-amine, which is primarily used in dye synthesis .

Biological Activity: Pyrazol-5-amine derivatives with fluorophenyl and pyridyl substituents (e.g., 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine) exhibit kinase inhibition, but activity is highly dependent on substituent regiochemistry. For example, switching substituent positions abolishes p38α inhibition but introduces antitumor kinase activity .

Ethyl- or phenyl-substituted analogues generally pose lower risks .

Synthetic Methods :

  • Microwave-assisted synthesis (e.g., for imidazolyl pyrazolopyridines from pyrazol-5-amine precursors) improves yields and reduces reaction times compared to conventional methods . This approach could be adapted for azide-containing derivatives to enhance efficiency.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-(2-azidoethyl)-1H-pyrazol-5-amine generally involves two main steps:

This can be achieved either by direct functionalization of a preformed pyrazol-5-amine or by building the pyrazole ring from precursors already bearing the azidoethyl group.

Preparation of Pyrazol-5-amine Core

The pyrazol-5-amine nucleus is typically synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents:

  • Hydrazone Condensation Method: Hydrazones derived from aryl aldehydes react with substituted acetophenones or 1,3-dicarbonyl compounds under acidic conditions to form pyrazoles with high regioselectivity and yields. Acid catalysis (e.g., catalytic HCl) promotes ring closure and formation of the pyrazole core.

  • One-Pot Modular Synthesis: A one-pot two-component synthesis involves reacting hydrazones with acetophenones in ethanol under reflux with catalytic acid and sometimes iodine or DMSO as promoters. This method yields 3,5-diarylpyrazoles but can be adapted for amino-substituted pyrazoles by using appropriate hydrazine derivatives.

Representative Preparation Method

A typical preparation sequence based on literature data is as follows:

Step Reagents and Conditions Outcome
1. Synthesis of 1-(2-haloethyl)-1H-pyrazol-5-amine React pyrazol-5-amine with 2-haloethyl halide (e.g., 2-bromoethyl bromide) in presence of base (e.g., K2CO3) in DMF at room temperature Formation of N-1-(2-haloethyl) pyrazol-5-amine
2. Azide substitution Treat N-1-(2-haloethyl) pyrazol-5-amine with sodium azide (NaN3) in DMF at 50-80°C for several hours Nucleophilic substitution of halogen by azide, yielding this compound

This two-step method is efficient and yields the target compound in good purity and yield.

Reaction Conditions and Optimization

  • Solvent Choice: Polar aprotic solvents such as DMF or DMSO are preferred for azide substitution to enhance nucleophilicity of azide ion and solubility of reactants.

  • Temperature: Moderate heating (50–80°C) accelerates substitution without decomposing the azide group.

  • Catalysts/Additives: No strong acid or base catalysts are required for azide substitution; however, bases like K2CO3 are used in the alkylation step to deprotonate the pyrazole nitrogen.

  • Purification: Products are typically purified by column chromatography or recrystallization from suitable solvents (e.g., ethanol or ethyl acetate).

Analytical Characterization

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the pyrazole ring formation and substitution pattern.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with the azidoethyl substitution.

  • IR Spectroscopy: The azido group exhibits a characteristic strong absorption near 2100 cm^-1.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Alkylation + Azide substitution Pyrazol-5-amine 2-bromoethyl bromide, K2CO3; NaN3 DMF, RT for alkylation; 50-80°C for azide substitution Moderate to high Straightforward, scalable
Cycloaddition (less common for this target) 5-azidopyrazole + alkyne Alkyne, Cu(I) catalyst Room temperature to reflux Variable Produces triazole derivatives, not direct azidoethyl substitution

Research Findings and Notes

  • The nucleophilic substitution route is the most reported and reliable for preparing this compound, offering good control over regioselectivity and functional group tolerance.

  • The azidoethyl substituent is stable under the reaction conditions used for pyrazole formation and subsequent substitution, allowing for modular synthesis strategies.

  • Alternative methods involving direct azidation of ethyl-substituted pyrazoles are less common due to potential side reactions and lower yields.

Q & A

Q. What are the common synthetic routes for preparing 1-(2-azidoethyl)-1H-pyrazol-5-amine?

The synthesis typically involves a multi-step approach:

  • Step 1 : Construct the pyrazole core via cyclization of hydrazine derivatives with 1,3-diketones or β-ketoesters under acidic or thermal conditions .
  • Step 2 : Introduce the azidoethyl group via nucleophilic substitution or Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring controlled reaction conditions (e.g., anhydrous solvents like DMF, temperatures ≤ 80°C) to avoid premature decomposition of the azide group .
  • Step 3 : Purify intermediates using column chromatography and characterize final products via NMR (¹H/¹³C), FT-IR (to confirm azide stretch ~2100 cm⁻¹), and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substituent positions on the pyrazole ring and azidoethyl linkage .
  • FT-IR : To detect the characteristic N₃ stretch (~2100 cm⁻¹) and amine N-H vibrations (~3300 cm⁻¹) .
  • HRMS : For precise molecular weight validation .
  • X-ray crystallography (if crystalline): To resolve 3D conformation and intermolecular interactions .

Advanced Research Questions

Q. How can computational methods predict the biological interactions of this compound?

  • Molecular Docking : Use software like AutoDock Vina to model binding modes with target proteins (e.g., kinases, receptors). Optimize force fields to account for the azide group’s electrostatic properties .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., water, lipid bilayers) to assess stability and conformational flexibility over 100+ ns trajectories .
  • Quantum Mechanical Calculations : Evaluate azide reactivity (e.g., Staudinger ligation potential) using DFT at the B3LYP/6-31G* level .

Q. What experimental strategies assess the environmental stability and degradation pathways of this compound?

  • Hydrolytic Stability : Incubate in buffers (pH 2–12) at 25–50°C; monitor azide decomposition via HPLC-UV or LC-MS .
  • Photolytic Degradation : Expose to UV-Vis light (λ = 254–365 nm) and identify photoproducts using GC-MS .
  • Microbial Degradation : Use soil/water microcosms to track biodegradation rates and metabolite formation .

Q. How can researchers resolve contradictions in bioactivity data between structural analogs of pyrazole-amine derivatives?

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., azide vs. fluoroethyl groups) and correlate changes with activity trends .
  • Meta-Analysis : Cross-reference bioassay data across analogs (e.g., IC₅₀ values, binding affinities) to identify outliers caused by assay conditions (e.g., pH, solvent) .
  • Orthogonal Validation : Confirm activity using multiple assays (e.g., enzymatic inhibition, cell viability) to rule out false positives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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